molecular formula C11H13ClN2O B2710010 3-(Aminomethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride CAS No. 1266691-46-6

3-(Aminomethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride

Cat. No.: B2710010
CAS No.: 1266691-46-6
M. Wt: 224.69
InChI Key: GWUVWOQVJDCIGI-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride is a heterocyclic compound with significant potential in various scientific fields This compound features a quinoline core, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-aminobenzylamine with methyl ketones, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of acidic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoline ring to more saturated derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

3-(Aminomethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active quinoline derivatives.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The quinoline core can also participate in π-π stacking interactions, further enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic heterocyclic compound with a similar core structure.

    2-Aminobenzylamine: A precursor in the synthesis of the target compound.

    Methylquinoline: A derivative with a methyl group on the quinoline ring.

Uniqueness

3-(Aminomethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride is unique due to the presence of both an aminomethyl group and a methyl group on the quinoline ring, which enhances its reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in the field of chemistry and beyond.

Properties

IUPAC Name

3-(aminomethyl)-6-methyl-1H-quinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c1-7-2-3-10-8(4-7)5-9(6-12)11(14)13-10;/h2-5H,6,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUVWOQVJDCIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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